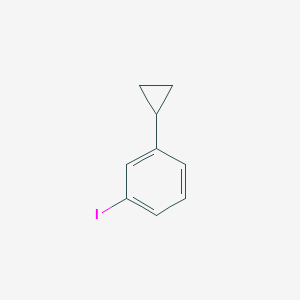

1-Cyclopropyl-3-iodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

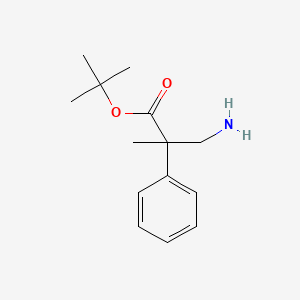

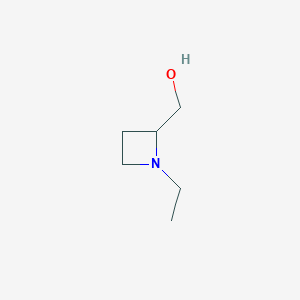

1-Cyclopropyl-3-iodobenzene is a chemical compound with the molecular formula C9H9I . It has a molecular weight of 244.07 and is stored at room temperature . The compound is in liquid form .

Synthesis Analysis

The synthesis of 1-Cyclopropyl-3-iodobenzene can be achieved through various methods. One such method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-3-iodobenzene is 1S/C9H9I/c10-9-3-1-2-8 (6-9)7-4-5-7/h1-3,6-7H,4-5H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

1-Cyclopropyl-3-iodobenzene is a liquid at room temperature . It has a molecular weight of 244.07 and an InChI code of 1S/C9H9I/c10-9-3-1-2-8 (6-9)7-4-5-7/h1-3,6-7H,4-5H2 .科学的研究の応用

Synthesis of Hypervalent Iodine(III) Reagents

1-Cyclopropyl-3-iodobenzene can be utilized in the synthesis of hypervalent iodine(III) reagents. These reagents are pivotal in organic synthesis for their mild and highly selective oxidative properties, which are environmentally benign and commercially available .

Oxidative Transformations

The compound serves as a precursor for oxidative transformations in organic substrates. It can be used to facilitate oxidative functionalization of carbonyl compounds, alkenes, and arenes, offering a pathway to various complex organic molecules .

Catalysis

In catalysis, 1-Cyclopropyl-3-iodobenzene derivatives can act as catalysts or recyclable reagents. This application is significant in reactions requiring mild conditions and high selectivity .

Halogenation Reactions

This chemical is involved in halogenation reactions, where it can help in the selective introduction of halogens into organic molecules. Such reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals .

Enantioselective Synthesis

The compound can be used in enantioselective synthesis processes to produce chiral molecules. For instance, it can be a starting material for the synthesis of chiral cyclopropylboronates, which are valuable in medicinal chemistry .

Material Science

In material science, 1-Cyclopropyl-3-iodobenzene can contribute to the development of new materials with specific optical or electronic properties. Its incorporation into polymers or small molecules can alter the characteristics of these materials .

Analytical Chemistry

It may also find applications in analytical chemistry, where its derivatives could be used as standards or reagents in various analytical techniques to quantify or identify other substances .

Chemical Synthesis

Lastly, 1-Cyclopropyl-3-iodobenzene is a versatile building block in chemical synthesis. It can be used to construct a wide array of organic compounds, including natural products and novel drug candidates .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-cyclopropyl-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDZSXPCVIJYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2950887.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2950895.png)

![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)

![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)

![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)